2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethanol
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Overview
Description
2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a biphenyl structure, with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethanol moiety can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with different properties.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with distinct applications.
Hexafluoroacetone: A trifluoromethyl-containing compound with unique reactivity
Uniqueness: 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)ethanol is unique due to its combination of a trifluoromethyl group and a biphenyl structure, which imparts specific chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c16-15(17,18)13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-19/h1-7,10,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZAZEAHJAWJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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